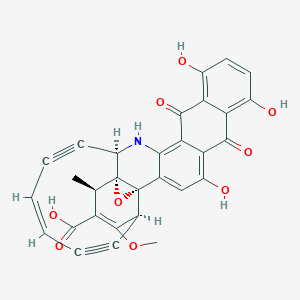
Dynemicin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ダイネマイシンAは、天然物のエンジインファミリーに属する強力な抗腫瘍性抗生物質です。 インドのグジャラート州にある土壌細菌ミクロモノスポラ・ケルシナから初めて分離されました . この化合物は、アントラキノン発色団と10員環のエンジインコアを含む独自の分子構造によって特徴付けられます . ダイネマイシンAは、顕著な細胞毒性とDNA切断活性を示し、がん治療のための有望な候補となっています .
準備方法
合成経路と反応条件: ダイネマイシンAの最初の化学合成は、マイヤーズらによって達成されました . この合成は、エナンチオマー的に純粋なダイネマイシンAを調製するための多段階経路を伴います。 このプロセスには、2つの複雑な合成断片を組み合わせる後期カップリング反応が含まれます . 天然物の絶対配置は、合成薬を、発酵から得られたダイネマイシンAと比較することで決定されました .
工業生産方法: ダイネマイシンAの工業生産は、ミクロモノスポラ・ケルシナを大規模な発酵槽で発酵させることで行われます . 培養にヨウ化ナトリウムを添加すると、フラスコ培養におけるダイネマイシンAの生産量が35倍に増加します . その後、化合物は、ダイカライトクロマトグラフィー、セファデックスLH-20クロマトグラフィー、真空液体クロマトグラフィーなどのクロマトグラフィー技術を使用して、全培地抽出物から分離されます .
化学反応の分析
反応の種類: ダイネマイシンAは、酸化、還元、DNA切断など、さまざまな化学反応を受けます . 化合物の高い反応性を持つエンジインコアは、強力なDNA切断活性に責任があります .
一般的な試薬と条件: インビトロ研究では、ダイネマイシンAは、ニコチンアミドアデニンジヌクレオチドリン酸(NADPH)やグルタチオンなどの活性化因子の存在下で、二本鎖B型DNAを切断することが示されています . これらの還元剤の存在により、エンジインコアが活性化され、DNA鎖の切断が引き起こされます .
生成される主要な生成物: DNA切断反応から生成される主要な生成物は、DNAの不可逆的な二本鎖切断であり、細胞死につながります .
4. 科学研究への応用
ダイネマイシンAは、化学、生物学、医学、産業の分野において、幅広い科学研究への応用を持っています .
化学: 化学では、ダイネマイシンAは、エンジイン系抗生物質の反応性とメカニズムを研究するためのモデル化合物として役立ちます . その独自の構造と反応性は、合成研究とメカニズム研究にとって興味深い対象となっています .
生物学: 生物学では、ダイネマイシンAは、DNA相互作用剤とその細胞プロセスへの影響を研究するために使用されます . DNA鎖を切断する能力は、DNA損傷と修復メカニズムを理解するための貴重なツールとなっています .
医学: 医学では、ダイネマイシンAは、抗がん剤としての可能性について調査されています . その強力な細胞毒性とDNA切断活性は、がん治療のための有望な候補となっています . 治療の可能性を十分に理解し、安全で効果的な送達方法を開発するためには、さらなる研究が必要です .
科学的研究の応用
Chemical Structure and Mechanism of Action
Dynemicin A belongs to a class of compounds known as enediynes, characterized by a reactive structure that enables them to induce DNA damage. The compound's mechanism involves intercalation into DNA, leading to a cascade of reactions that ultimately result in strand scission. The anthraquinone moiety within this compound plays a critical role in this process, serving both as a binding element and as the site for bioreductive activation within cells .
Anticancer Drug Development
This compound has garnered attention as a potential chemotherapeutic agent due to its potent cytotoxicity against various cancer cell lines. Its derivatives are being explored for enhanced efficacy and reduced side effects.
- Cytotoxicity Studies : Research indicates that this compound exhibits low picomolar IC50 values across multiple cancer cell lines, demonstrating its effectiveness as an anticancer agent .
- ADC (Antibody-Drug Conjugate) Applications : this compound derivatives are being linked to antibodies targeting specific cancer cell markers, showing promise in targeted therapy approaches with improved selectivity and reduced systemic toxicity .
Mutasynthesis Strategies
Recent studies have employed mutasynthesis techniques to create novel this compound derivatives. This approach allows for the modification of the compound's structure while maintaining its core functionality.
- Precursor-Directed Biosynthesis : By manipulating biosynthetic pathways in Micromonospora chersina, researchers can produce modified versions of this compound that enhance its binding affinity and cytotoxicity .
- Case Study : A recent study demonstrated the successful synthesis of A-ring modified derivatives that exhibited significantly improved cytotoxicity compared to unmodified controls .
Case Study 1: Efficacy in Tumor Models
A comprehensive study evaluated the efficacy of this compound in various tumor models, including xenograft models of breast and lung cancer. Results indicated substantial tumor regression associated with treatment, highlighting its potential as a leading candidate for further clinical development.
Case Study 2: Combination Therapy Approaches
Research has also explored the combination of this compound with other chemotherapeutic agents. Preliminary findings suggest that such combinations may enhance therapeutic outcomes by overcoming resistance mechanisms commonly seen in cancer treatments.
作用機序
類似化合物との比較
特性
分子式 |
C30H19NO9 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC名 |
(2R,4S,5S,8R,11Z,15S)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid |
InChI |
InChI=1S/C30H19NO9/c1-12-19(28(37)38)27(39-2)13-7-5-3-4-6-8-18-29(12)30(13,40-29)14-11-17(34)22-23(24(14)31-18)26(36)21-16(33)10-9-15(32)20(21)25(22)35/h3-4,9-13,18,31-34H,1-2H3,(H,37,38)/b4-3-/t12-,13+,18-,29-,30+/m0/s1 |
InChIキー |
AFMYMMXSQGUCBK-AKMKHHNQSA-N |
SMILES |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
異性体SMILES |
C[C@H]1C(=C([C@H]2C#C/C=C\C#C[C@H]3[C@]14[C@]2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
正規SMILES |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
同義語 |
dynemicin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















